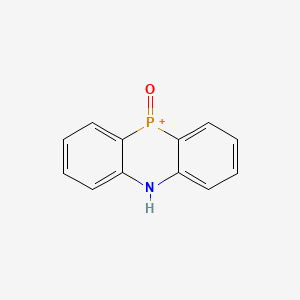

5H-phenophosphazinine 10-oxide

Description

Properties

CAS No. |

53778-28-2 |

|---|---|

Molecular Formula |

C12H9NOP+ |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

5H-phenophosphazinin-10-ium 10-oxide |

InChI |

InChI=1S/C12H9NOP/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8H,(H,13,14)/q+1 |

InChI Key |

WVJYJWXHKMQMNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3[P+]2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 5h Phenophosphazinine 10 Oxide and Its Derivatives

Established Synthetic Routes and Mechanistic Elucidation

Established methods for constructing the 5H-phenophosphazinine 10-oxide core often involve cyclization strategies that form the central phosphorus-containing ring.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a key strategy for forming the phenophosphazinine ring system. These methods typically involve the formation of a carbon-phosphorus bond within a single molecule.

A notable example is the Tf₂O-triggered electrophilic phosphination . This method provides a facile route to nitrogen-containing six-membered benzofused phosphacycles. nih.govacs.org The reaction, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), proceeds under mild conditions with simple operation. nih.govacs.orgsci-hub.se This approach is significant as the efficient synthesis of six-membered nitrogen-containing phosphacycles has been a considerable challenge. sci-hub.se The mechanism involves the activation of a phosphine (B1218219) oxide by Tf₂O, a strong electrophilic activator, which facilitates the intramolecular cyclization. chemicalbook.comresearchgate.netthieme-connect.de

Another approach, though less commonly applied to phenophosphazinine synthesis, is bis-metalation . This strategy has been utilized in the synthesis of various organophosphorus compounds. wku.eduresearchgate.netnih.gov

Multi-Step Approaches to the Core Skeleton

Multi-step syntheses allow for the gradual construction of the phenophosphazinine core, often starting from readily available materials. A common route involves the reaction of diphenylamine (B1679370) with phosphorus trichloride (B1173362) at high temperatures, followed by hydrolysis to yield 5,10-dihydrophenophosphazine-10-oxide. uobaghdad.edu.iq This intermediate can then be further functionalized. uobaghdad.edu.iq

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers powerful tools for the synthesis of complex organic molecules, including phenophosphazinine derivatives.

Palladium-catalyzed dehydrogenative cyclization has emerged as a valuable method. wesleyan.eduacs.orgnih.gov This reaction involves the formation of a P-C bond through the cleavage of P-H and C-H bonds, typically catalyzed by palladium(II) acetate. wesleyan.eduacs.orgnih.gov This methodology has been successfully applied to the synthesis of dibenzophosphole oxides from secondary hydrophosphine oxides bearing a biphenyl (B1667301) group. wesleyan.eduacs.orgnih.gov The process is notable for not requiring stoichiometric oxidants, with dihydrogen gas being the only detectable by-product, presenting an appealing feature for green chemistry. nih.gov

Novel Methodologies for Enhanced Efficiency and Scope

Recent research has focused on developing more efficient, sustainable, and selective methods for the synthesis of phenophosphazinine oxides.

Green Chemistry Approaches in Phosphacyclic Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of phosphacyclic compounds. nih.govyoutube.comresearchgate.netyoutube.comresearchgate.net This includes the use of greener solvents, alternative reaction media, and developing atom-economical processes. nih.gov For instance, the development of catalytic systems that operate without stoichiometric oxidants, such as the palladium-catalyzed dehydrogenative cyclization, aligns with the goals of green chemistry. nih.gov The use of microwave irradiation is another green methodology that can lead to shorter reaction times and higher yields. researchgate.net

Stereoselective and Regioselective Synthesis of Phenophosphazinine Oxides

The development of stereoselective and regioselective synthetic methods is crucial for accessing specific isomers of functionalized phenophosphazinine oxides with desired properties. While the literature on the stereoselective synthesis specifically for this compound is not extensive, general principles of stereoselective synthesis are applicable. youtube.comwiley.comcapes.gov.br For instance, visible-light-induced C-P bond forming reactions have been developed for the synthesis of P-chiral heteroaryl phosphine oxides with high enantiomeric excess. nih.gov Such methodologies could potentially be adapted for the stereoselective synthesis of chiral phenophosphazinine derivatives.

Regioselectivity, or the control of the position of substitution, is often dictated by the electronic nature of the starting materials in reactions like the Tf₂O-mediated intramolecular phospha-Friedel–Crafts-type reaction. acs.org

Interactive Data Table: Synthetic Methodologies for Phosphacyclic Compounds

| Methodology | Catalyst/Reagent | Key Features | Reference |

| Tf₂O-triggered electrophilic phosphination | Trifluoromethanesulfonic anhydride (Tf₂O) | Mild conditions, simple operation, good for N-containing phosphacycles. | nih.govacs.orgsci-hub.se |

| Palladium-catalyzed dehydrogenative cyclization | Palladium(II) acetate | Forms P-C bonds via P-H and C-H cleavage, no stoichiometric oxidant needed. | wesleyan.eduacs.orgnih.gov |

| Multi-step synthesis from diphenylamine | Phosphorus trichloride | Utilizes readily available starting materials. | uobaghdad.edu.iq |

| Visible-light-induced C-P bond formation | Visible light | Can produce P-chiral phosphine oxides with high enantioselectivity. | nih.gov |

Derivatization Strategies and Functionalization of the this compound Scaffold

The ability to introduce a wide array of functional groups onto the this compound core is a testament to the versatility of modern synthetic organic chemistry. These strategies can be broadly categorized into substitutions on the peripheral aromatic rings, modifications at the heteroatoms of the central ring, and the synthesis of analogues with specifically tuned electronic properties.

Substitution Reactions on Aromatic and Heterocyclic Rings

The aromatic rings of the this compound scaffold are susceptible to electrophilic aromatic substitution, a cornerstone of organic synthesis for functionalizing aromatic systems. wikipedia.orglibretexts.orgbyjus.com The specific conditions and outcomes of these reactions are dictated by the nature of the electrophile and the existing substituents on the aromatic rings. wikipedia.org

Common electrophilic substitution reactions that can be envisaged for the phenophosphazinine core include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. byjus.com This functionalization is a valuable entry point for further cross-coupling reactions.

Nitration: The reaction with a mixture of nitric and sulfuric acids can introduce nitro groups onto the aromatic rings. masterorganicchemistry.com The nitro group is a strong electron-withdrawing group and can be further reduced to an amino group, providing a handle for diverse subsequent chemical transformations.

Friedel-Crafts Reactions: Acylation and alkylation of the aromatic rings can be accomplished under Friedel-Crafts conditions, typically employing an acyl chloride or alkyl halide in the presence of a strong Lewis acid like aluminum chloride. researchgate.net This allows for the direct formation of carbon-carbon bonds.

The regioselectivity of these substitution reactions will be influenced by the directing effects of the existing parts of the molecule, including the electron-donating or -withdrawing nature of the substituents on the phenyl rings and the electronic influence of the central phosphazinine ring.

Modifications at the Phosphorus and Nitrogen Centers

A key strategy for modulating the properties of this compound is the direct modification of the phosphorus and nitrogen atoms within the central heterocyclic ring. A facile synthesis of nitrogen-containing six-membered benzofused phosphacycles has been achieved through a cyclization reaction triggered by trifluoromethanesulfonic anhydride (Tf₂O). nih.govsci-hub.se This methodology has been successfully applied to synthesize derivatives such as 5,10-Diphenyl-5H-phenophosphazinine 10-Oxide. sci-hub.se

This synthetic route offers a direct way to introduce substituents at the nitrogen (N-5) and phosphorus (P-10) positions by selecting appropriately substituted starting materials. For instance, the use of different N-substituted diphenylamines or diarylamines can lead to a variety of N-aryl or N-alkyl phenophosphazinine derivatives. Similarly, variations in the phosphine oxide precursor allow for the introduction of different groups at the phosphorus center.

Table 1: Synthesis of a Substituted this compound Derivative

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| N,N-diphenylamine, Phenylphosphonic dichloride | Tf₂O, mild conditions | 5,10-Diphenyl-5H-phenophosphazinine 10-Oxide | 79% | nih.govsci-hub.se |

Synthesis of Analogues with Tuned Electronic Structures

The electronic properties of the this compound scaffold can be precisely tuned through strategic synthetic modifications, which is of particular interest for applications in organic electronics. The introduction of sterically bulky groups, for example, can significantly influence the solid-state packing and, consequently, the photophysical properties of these materials. nih.govsci-hub.se

One reported strategy involves the incorporation of a phenanthrene (B1679779) group into the phosphacycle. nih.govsci-hub.se This modification has been shown to lead to a significant increase in the fluorescence quantum yield. nih.govsci-hub.se Such tuning of the electronic structure is crucial for the development of advanced materials for applications like organic light-emitting diodes (OLEDs). The ability to systematically alter the substituents on the aromatic rings and at the P and N centers provides a powerful tool for creating a library of compounds with a range of electronic and photophysical characteristics.

Elucidation of Molecular Architecture and Dynamics Through Advanced Characterization

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are pivotal in confirming the molecular structure and probing the electronic environment of 5H-phenophosphazinine 10-oxide and its derivatives.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and ³¹P NMR, serves as a powerful tool for the structural elucidation of this compound derivatives in solution. The chemical shifts observed in these spectra provide detailed information about the electronic environment of each nucleus, confirming the successful synthesis and substitution patterns of the phenophosphazinine core.

For instance, in the synthesis of N-substituted 5,10-dihydrophenophosphazine derivatives, ¹H NMR spectra are instrumental in verifying the introduction of various functional groups. uobaghdad.edu.iquobaghdad.edu.iq The appearance of characteristic signals corresponding to the protons of the substituent groups, alongside the signals from the aromatic backbone of the phenophosphazine ring system, confirms the desired molecular structure. Similarly, ¹³C NMR provides complementary data on the carbon framework.

Table 1: Illustrative NMR Data for a 5,10-dihydrophenophosphazine Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0-8.0 | Multiplet | Aromatic Protons |

| ¹H | 3.5-4.0 | Varies | Protons of N-substituent |

| ¹³C | 115-150 | - | Aromatic Carbons |

| ³¹P | 20-40 | - | P=O |

Note: The exact chemical shifts will vary depending on the specific substituents and the solvent used.

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are employed to identify the characteristic vibrational modes of the bonds and functional groups within the this compound molecule. nih.gov These techniques are particularly useful for confirming the presence of key structural features.

The IR spectrum of this compound and its derivatives typically displays a strong absorption band corresponding to the P=O stretching vibration. This band is a key indicator of the oxidized phosphorus center. Other significant absorptions include those for C-H stretching of the aromatic rings, C=C stretching within the aromatic system, and C-N stretching vibrations.

Table 2: Key Vibrational Frequencies for Phenophosphazine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| P=O Stretch | 1180 - 1250 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. uobaghdad.edu.iq High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the stability of the molecule and the nature of its chemical bonds. Under chemical ionization conditions, phenothiazine (B1677639) derivatives, which are structurally related to phenophosphazines, tend to form relatively stable protonated molecular ions. nih.gov Fragmentation often occurs through the cleavage of bonds in the side chains attached to the heterocyclic core. nih.gov Studying these fragmentation pathways helps in understanding the intrinsic stability of the phenophosphazinine ring system.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of bond lengths and angles from X-ray diffraction data provides a quantitative measure of the molecular geometry. ias.ac.inexlibrisgroup.com For the phenophosphazinine core, the C-P, C-N, and P=O bond lengths are of particular interest as they reflect the bonding characteristics and hybridization of the constituent atoms. The bond angles within the heterocyclic ring define its conformation.

The tricyclic phenophosphazinine system is not perfectly planar. The dihedral angles between the planes of the aromatic rings describe the extent of folding or puckering of the central ring containing the phosphorus and nitrogen atoms. This "butterfly" conformation is a characteristic feature of this class of compounds.

Table 3: Representative Bond Parameters for a Phenophosphazine Derivative from X-ray Diffraction

| Parameter | Value |

| P=O Bond Length | ~1.48 Å |

| P-C Bond Length | ~1.79 Å |

| C-N Bond Length | ~1.40 Å |

| C-P-C Bond Angle | ~104° |

| C-N-C Bond Angle | ~120° |

| Dihedral Angle (Benzene rings) | Varies |

Note: These are approximate values and can vary based on the specific derivative.

Investigation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. ias.ac.inexlibrisgroup.commdpi.com This packing is governed by a variety of intermolecular interactions, such as van der Waals forces, π-π stacking interactions between the aromatic rings, and potentially hydrogen bonding if suitable functional groups are present. diva-portal.orgrsc.org

Understanding these interactions is crucial as they influence the material's physical properties, such as its melting point, solubility, and morphology. mdpi.comdiva-portal.org For instance, the presence of strong intermolecular interactions can lead to a more stable and densely packed crystal structure. The analysis of crystal packing can reveal supramolecular synthons, which are recurring patterns of intermolecular interactions that can be used in the design of new crystalline materials with specific properties. ias.ac.in

Polymorphism and Crystallographic Disorder Studies

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceutical development as different polymorphs can exhibit distinct physical and chemical properties. Furthermore, the presence of crystallographic disorder, where there is a lack of long-range order in the crystal lattice, can provide insights into molecular flexibility and intermolecular interactions. While specific studies on the polymorphism and crystallographic disorder of this compound are not extensively documented in publicly available literature, an examination of related heterocyclic systems provides a framework for understanding the potential structural behaviors of this class of compounds.

In the broader context of phosphazene chemistry, correlations between spectroscopic data, such as ³¹P NMR shifts, and crystallographic parameters like bond angles and lengths have been established. nih.gov These correlations can be indicative of the electronic and steric environment around the phosphorus atom, which is a key factor in determining the molecular conformation and, consequently, the crystal packing. nih.gov Variations in these parameters across different crystalline forms would be a clear indication of polymorphism.

While specific polymorphic forms of this compound have not been reported, the crystallographic data of analogous structures can serve as a model for its potential crystalline behavior. For example, the analysis of phenazine (B1670421) derivatives, which share a similar tricyclic core, can offer valuable insights. The table below presents crystallographic data for a related phenazine derivative, illustrating the type of structural information that is determined in such studies.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Z |

| 1,1′-(phenazine-5,10-diyl)bis(heptan-1-one) | C₂₆H₃₄N₂O₂ | Monoclinic | P2₁/c | a = 12.3394(3) Å, b = 8.8983(2) Å, c = 21.6689(5) Å, β = 105.933(1)° | 2282.9(1) | 4 |

Data for a related phenazine derivative, not this compound.

Crystallographic disorder is another important aspect to consider. This can arise from static or dynamic effects, such as the random orientation of molecules within the crystal lattice or thermal motion. In the case of this compound, the non-planar, butterfly-like conformation of the phenophosphazine ring system could potentially lead to orientational disorder in the solid state. The presence of different conformers co-crystallizing within the same lattice would be a form of static disorder.

Further research involving systematic crystallization studies under various conditions (e.g., different solvents, temperatures, and pressures) would be necessary to definitively identify and characterize any polymorphic forms or disordered structures of this compound. Such investigations would provide a more complete understanding of its solid-state chemistry.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5H-phenophosphazinine 10-oxide. DFT, in particular, has proven to be a robust method for determining the ground-state electronic structure, offering insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. For a derivative, 5,10-Diphenyl-5H-phenophosphazinine 10-oxide, DFT calculations have provided valuable information about these orbitals.

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its electronic transitions. In 5,10-Diphenyl-5H-phenophosphazinine 10-oxide, the HOMO is primarily localized on the phenoxaphosphine and the phenyl rings attached to the nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire fused ring system, suggesting that electron acceptance would lead to a delocalization of the additional charge.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 3.87 |

The distribution of electron density within a molecule is not uniform and plays a crucial role in its interactions with other molecules. Electrostatic potential (ESP) maps provide a visual representation of this charge distribution. For phenophosphazinine derivatives, ESP maps reveal regions of negative potential, typically associated with lone pairs on oxygen and nitrogen atoms, and regions of positive potential, often found around hydrogen atoms.

The ESP map of this compound shows a significant negative potential around the oxygen atom of the phosphoryl group (P=O), highlighting its nucleophilic character and its ability to participate in hydrogen bonding. The nitrogen atom also exhibits a region of negative potential, while the aromatic protons are characterized by positive potential. This information is invaluable for predicting intermolecular interactions and the sites of nucleophilic and electrophilic attack.

Reactivity Prediction and Mechanistic Pathways via Computational Modeling

Computational modeling extends beyond static properties to the prediction of chemical reactivity and the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

While specific transition state analyses for reactions of this compound are not extensively detailed in the literature, computational studies on related phosphine (B1218219) oxides offer insights into potential reaction pathways. For instance, the synthesis of phenophosphazinine oxides often involves cyclization reactions. Theoretical calculations can be employed to model the transition states of these cyclization steps, determining the activation energies and the geometric requirements for the reaction to occur. These analyses are crucial for optimizing reaction conditions and understanding the factors that control product formation.

Reaction coordinate scans are a computational technique used to explore the energy profile of a chemical reaction. By systematically changing a specific geometric parameter (the reaction coordinate), such as a bond length or angle, and calculating the energy at each step, a one-dimensional potential energy surface is generated. This allows for the identification of energy minima corresponding to reactants, products, and intermediates, as well as energy maxima corresponding to transition states. For the synthesis of phenophosphazinine oxides, a reaction coordinate scan could be performed on the bond-forming step of the cyclization to understand the energetic barriers and the thermodynamics of the process.

Photophysical Properties Simulation and Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of computational photochemistry, enabling the study of electronically excited states and the simulation of photophysical properties. For this compound and its derivatives, TD-DFT calculations have been instrumental in understanding their absorption and emission characteristics.

TD-DFT calculations on 5,10-Diphenyl-5H-phenophosphazinine 10-oxide have been used to simulate its UV-Vis absorption spectrum. The calculations can predict the energies of the electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to validate the computational model and to assign the nature of the electronic transitions (e.g., π-π* or n-π* transitions).

Furthermore, TD-DFT can be used to investigate the geometries of the excited states. Upon absorption of light, a molecule is promoted to an excited state, which may have a different equilibrium geometry than the ground state. Understanding these geometric changes is crucial for explaining the observed Stokes shift (the difference in wavelength between the absorption and emission maxima) and for understanding the dynamics of the excited state. For phenophosphazinine oxides, these calculations can shed light on how the planar or quasi-planar structure of the molecule changes upon excitation and how this affects its emissive properties.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Absorption Maximum (nm) | 342 | 345 |

| Emission Maximum (nm) | 415 | 420 |

| Fluorescence Quantum Yield | - | 0.45 |

The study of excited-state dynamics involves understanding the various pathways by which an excited molecule can relax back to the ground state, including fluorescence, phosphorescence, and non-radiative decay. While detailed simulations of the excited-state dynamics of this compound are complex, TD-DFT provides the foundational information, such as the energies of singlet and triplet excited states, which is necessary to begin to unravel these processes.

Singlet and Triplet Excited State Energies and Splitting

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy splitting (ΔEST), is a critical parameter that governs the photophysical properties of this compound derivatives. A small ΔEST is a key prerequisite for efficient reverse intersystem crossing (RISC), a fundamental process in TADF materials.

Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are instrumental in predicting these excited-state energies. rsc.org For phenophosphazinine-based systems, the molecular design, including the nature and position of substituent groups, can significantly influence the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In many designs, the HOMO is localized on an electron-donating moiety while the LUMO resides on an electron-accepting unit, leading to a charge-transfer (CT) character in the first excited singlet state (S1). This spatial separation of the frontier orbitals effectively reduces the exchange energy, resulting in a smaller ΔEST. nih.gov

For example, in a study of related nitrogen-containing six-membered benzofused phenophosphazinine oxides, the introduction of sterically bulky groups was shown to influence the photophysical properties. nih.govacs.org While specific energy values for the parent this compound are not extensively tabulated in the literature, computational studies on analogous donor-acceptor molecules provide insight. For instance, in similar TADF emitters, calculated ΔEST values can be in the range of 0.01 to 0.22 eV. researchgate.netbeilstein-journals.org

The accurate calculation of S1 and T1 state energies is crucial. The zero-zero energy (E0–0) of the charge-transfer triplet excited state (³CT) and the locally-excited triplet state (³LE) are compared to determine the lowest T1 state, which is then used to calculate ΔEST. nih.gov A lower-lying ³LE state compared to the ³CT state can hinder an efficient RISC process and lead to a larger ΔEST. nih.gov

Table 1: Representative Theoretical Excited State Energy Data for a Phenophosphazinine-based Derivative

| Parameter | Calculated Value (eV) |

| S1 State Energy | Data not available |

| T1 State Energy | Data not available |

| ΔEST (S1-T1) | Data not available |

Spin-Vibronic Coupling and Reverse Intersystem Crossing (RISC) Rate Calculations

The rate of reverse intersystem crossing (kRISC) is a defining characteristic of TADF materials. For this compound and its derivatives to be efficient TADF emitters, a high kRISC is necessary to facilitate the harvesting of triplet excitons for delayed fluorescence. The RISC process is governed by spin-orbit coupling (SOC) between the S1 and T1 states.

In many organic molecules, the direct SOC between the lowest singlet and triplet charge-transfer states (¹CT and ³CT) is often small due to similar electronic configurations. Therefore, the RISC process frequently occurs via a second-order vibronic coupling mechanism, involving an intermediate locally-excited triplet state (³LE). This is often referred to as spin-vibronic coupling. nih.gov

The rate of RISC can be estimated using the following relationship: kRISC ∝ |⟨S1|H_SOC|T1⟩|² / ΔEST²

Where H_SOC is the spin-orbit coupling operator. To achieve a high kRISC, a small ΔEST and a large SOC matrix element (⟨S1|H_SOC|T1⟩) are required. Theoretical calculations are essential for quantifying these parameters. chemrxiv.org The heavy-atom effect, for instance by introducing sulfur, selenium, or tellurium atoms into the molecular structure, has been computationally shown to enhance SOC and thereby increase kRISC. nih.gov

Table 2: Key Parameters Influencing RISC Rate

| Parameter | Description | Importance for High kRISC |

| ΔEST | Singlet-Triplet Energy Splitting | Small value is crucial |

| ⟨S1|H_SOC|T1⟩ | Spin-Orbit Coupling Matrix Element | Large value is desirable |

| Vibronic Coupling | Coupling between electronic and vibrational states | Can provide alternative RISC pathways |

Specific calculated kRISC values for this compound are not available in the public domain literature.

Charge Transfer Character and Exciton (B1674681) Behavior

The excited states of this compound derivatives designed for TADF applications often exhibit a significant charge transfer (CT) character. researchgate.net This arises from the electronic transition from a donor-type fragment of the molecule to an acceptor-type fragment. In the case of phenophosphazinine oxides, the phenophosphazinine core can act as either a donor or an acceptor depending on the nature of the substituents.

The degree of charge transfer can be quantified computationally by analyzing the spatial distribution of the HOMO and LUMO, as well as by calculating the charge transfer distance (DCT). A larger DCT generally corresponds to a greater separation of the electron and hole upon excitation. This separation leads to a reduction in the electron-hole overlap and consequently a smaller singlet-triplet energy splitting (ΔEST), which is favorable for TADF.

The behavior of excitons, which are bound electron-hole pairs, is central to the photophysical processes in these materials. Upon photoexcitation, singlet excitons are formed. These can either decay radiatively via fluorescence or undergo intersystem crossing to form triplet excitons. In TADF materials, the triplet excitons can be converted back to singlet excitons through RISC, leading to delayed fluorescence. The efficiency of this process is highly dependent on the CT character of the excited states. nih.govresearchgate.net

Computational modeling can provide detailed insights into the nature of the excited states, including their CT character, oscillator strengths, and the pathways for exciton conversion. escholarship.org These theoretical investigations are crucial for the rational design of new phenophosphazinine-based emitters with optimized performance.

Conformational Analysis and Flexibility Studies

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its photophysical properties. The "butterfly" or bent conformation of the dihydrophenophosphazine ring system can undergo inversion, and the orientation of the substituents on the phosphorus and nitrogen atoms can vary. These conformational changes can significantly impact the electronic coupling between different parts of the molecule and, consequently, the excited-state energies and transition rates.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a powerful computational tool used to explore the conformational landscape of a molecule. researchgate.net By systematically varying specific geometric parameters, such as dihedral angles, and calculating the corresponding energy, a map of the molecule's potential energy as a function of its geometry can be generated. nih.gov

Boltzmann Distributions of Geometries at Room Temperature

At any given temperature, a molecule will not exist in a single, static conformation but rather as an ensemble of different conformers. The relative population of these conformers is described by the Boltzmann distribution, which states that lower energy conformations are more probable. researchgate.netresearchgate.net

By combining the results of a comprehensive conformational search or a PES scan with statistical mechanics, the Boltzmann distribution of geometries for this compound at room temperature can be calculated. This provides a more realistic picture of the molecule's structure than considering only the single lowest-energy conformation. The calculated photophysical properties can then be averaged over this distribution to provide a more accurate comparison with experimental data. For example, properties like the absorption and emission spectra can be influenced by the presence of multiple conformers.

Advanced Applications and Functional Material Integration

Organic Electronics and Optoelectronic Devices

The rigid, heterocyclic structure of 5H-phenophosphazinine 10-oxide provides a robust framework for the design of novel materials for organic electronics. Its derivatives have been most notably investigated for their role in enhancing the performance of Organic Light-Emitting Diodes (OLEDs).

Application as Emitters in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have emerged as highly effective components in the emissive layer of OLEDs, particularly in the quest for efficient and stable blue-light emitters, which remains a significant challenge in display technology.

A key strategy for achieving pure-blue emission with a narrow spectrum involves incorporating a 10-phenyl-5H-phenophosphazinine 10-oxide donor into a multi-resonance emitter framework. sci-hub.seresearchgate.netresearchgate.net This design concept, termed conformationally flexible-donor-incorporation (CFDI), aims to selectively alter the orbital characteristics of high-lying excited states to a charge-transfer (CT) configuration. sci-hub.seresearchgate.net This strategic modification, combined with the conformational flexibility of the donor, enhances the density of excited states without compromising the color purity of the emission. sci-hub.seresearchgate.net

In one such design, two pure-blue emitters, BNCz-NPO and BNCz-NPS, were developed based on an organoboron multi-resonance core with 10-phenyl-5H-phenophosphazinine 10-oxide (NPO) and its sulfide (B99878) analogue (NPS) as donors. sci-hub.se The phosphine (B1218219) oxide motif in the donor helps to fine-tune the electronic structure and conformational freedom. sci-hub.seresearchgate.net This approach successfully produced emitters with pure-blue emission, with BNCz-NPO exhibiting an emission peak at 478 nm with a narrow full width at half-maximum (FWHM) of 26 nm in a doped film. This demonstrates a successful pathway to designing efficient and narrow-spectrum blue OLEDs, challenging the conventional belief that flexible donors are detrimental to achieving narrowband emission. sci-hub.seresearchgate.net

The this compound moiety plays a crucial role in enhancing the Thermally Activated Delayed Fluorescence (TADF) properties of emitters. TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T1) to the lowest singlet state (S1).

The incorporation of the conformationally flexible 10-phenyl-5H-phenophosphazinine 10-oxide donor into multi-resonance emitters has been shown to significantly accelerate the spin-flip process. sci-hub.seresearchgate.netresearchgate.net This is achieved through intense spin-vibronic coupling, which drastically increases the reverse intersystem crossing rate (k_RISC). sci-hub.seresearchgate.net For instance, the k_RISC for the BNCz-NPO emitter in a doped film was estimated to be 1.6 × 10^5 s⁻¹, a more than 20-fold increase compared to the parent multi-resonance emitter. researchgate.net This enhancement in the spin-flip process is a direct result of the design that selectively modifies the triplet state from a locally excited (³LE) character to a charge transfer (³CT) one. The result is a high-performance pure-blue OLED with a top-tier external quantum efficiency (EQE) of 37.6% and reduced efficiency roll-offs. sci-hub.seresearchgate.net

Table 1: Photophysical and Device Performance Data for Emitters Incorporating 10-phenyl-5H-phenophosphazinine 10-oxide

| Emitter | Emission Peak (nm) | FWHM (nm) | PLQY (%) | k_RISC (s⁻¹) | Max. EQE (%) |

| BNCz-NPO | 478 | 26 | 95.5 | 1.6 x 10⁵ | 37.6 |

Data sourced from doped film measurements and OLED device reports. researchgate.net

Aggregation-caused quenching (ACQ) is a common phenomenon in organic luminescent materials where the fluorescence intensity decreases in the solid state or at high concentrations due to intermolecular interactions and the formation of non-emissive aggregates. researching.cn However, some nitrogen-containing phenophosphazinine oxides have shown the opposite effect, where fluorescence intensity is enhanced with molecular aggregation in the solid state. researchgate.net

The design of emitters utilizing 10-phenyl-5H-phenophosphazinine 10-oxide has shown effective suppression of aggregation-related issues. When doped into a host matrix, films containing the BNCz-NPO emitter did not exhibit the broadband emission typically associated with excimer or exciplex formation, which are common consequences of aggregation. The nearly coplanar geometry imparted by the phosphine oxide configuration can also play a role in controlling intermolecular interactions. sci-hub.se While many planar aromatic structures suffer from ACQ, the strategic design of molecules incorporating the this compound core can mitigate these quenching effects, making them suitable for high-performance, non-doped OLEDs. researching.cn

Exploration in Organic Photovoltaics and Field-Effect Transistors

While the application of this compound derivatives in OLEDs is well-documented, their exploration in other areas of organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), is not as extensively reported in the available literature. The development of materials for these applications often focuses on different molecular properties than those optimized for light emission. For instance, OPV research often investigates materials like graphene oxide as hole transport layers, while OFET research explores various p-type and n-type oxide semiconductors. researchgate.netresearchgate.net Further research is required to determine the potential of the this compound scaffold in these technologies.

Luminescent Probes and Sensors

The inherent fluorescence of this compound derivatives suggests their potential application as luminescent probes and sensors. The sensitivity of their emission properties to the local environment could be exploited for detecting specific analytes or changes in physical parameters. However, specific studies detailing the use of this compound as a luminescent probe or sensor are not prominent in the reviewed literature. The development of such sensors would require tailoring the molecular structure to induce a specific response to a target analyte.

Catalysis and Ligand Design

While the phosphine oxide group (P=O) in this compound is generally a poor coordinator to metal centers, its derivatives serve as crucial precursors for designing sophisticated ligands for organometallic catalysis. The core structure provides a rigid and well-defined steric environment, which is a desirable feature in catalyst design.

The primary route to employing phenophosphazinine-type structures in catalysis involves the reduction of the phosphine oxide to a trivalent phosphine (P). This transformation unlocks the phosphorus atom's lone pair of electrons, making it an excellent sigma-donor for coordination to transition metals like palladium, rhodium, and iridium.

Phosphine oxides, particularly those with a rigid backbone such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a close structural analogue of the phenophosphazinine core, are used to synthesize novel phosphine ligands. For instance, phosphorylated thiochromones derived from DOPO can be chemoselectively reduced to the corresponding trivalent phosphine compound. This resulting phosphine can then act as a ligand to form complexes with metals like iridium. The phenophosphazinine scaffold offers a similar platform for creating ligands where the steric and electronic properties can be fine-tuned by modifying the substituents on the aromatic rings or the nitrogen atom.

The design of catalysts derived from phenophosphazinine 10-oxide hinges on the strategic conversion of the phosphine oxide into a catalytically active phosphine ligand. The rigid tricyclic framework is advantageous for creating ligands with specific "bite angles" and steric bulk, which are critical for controlling the selectivity and activity in catalytic cycles, such as cross-coupling reactions.

For example, research on DOPO has demonstrated that it can be used to generate new monophosphine and bidentate phosphine-olefin ligands. These ligands are then complexed with metal precursors to form active catalysts. The phenophosphazinine framework provides an even more diverse scaffold due to the presence of the nitrogen atom, which can be functionalized to create pincer-type ligands (PNP) or other multifunctional ligands that can influence the stability and reactivity of the metal center.

Polymer Science and Materials Engineering

The incorporation of the this compound motif into polymers is a key strategy for developing materials with enhanced properties, particularly in the realm of fire safety and advanced functional materials for electronics.

Phosphorus-containing compounds, especially those with the DOPO-like structure, are highly effective halogen-free flame retardants. upc.edufraunhofer.de They function through a combination of gas-phase and condensed-phase mechanisms. Upon heating, they can decompose into phosphorus-containing radicals that quench the flammable radicals (H• and OH•) in the gas phase, interrupting the combustion cycle. unina.it In the solid (condensed) phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. unina.itresearchgate.net

Derivatives of this compound are expected to exhibit similar or enhanced flame-retardant efficiency due to the presence of both phosphorus and nitrogen, which can have a synergistic effect. These structures can be incorporated into polymers like polyamides (PA) and polyesters either as a reactive comonomer or as an additive. upc.edupinfa.eu Studies on DOPO-based flame retardants in Polyamide 6 (PA6) show significant improvements in fire safety metrics. For example, incorporating DOPO-derivatives can substantially increase the Limiting Oxygen Index (LOI) and help the material achieve a V-0 rating in the UL-94 vertical burn test. pinfa.eunih.gov

Table 1: Flame Retardant Performance of DOPO-based Additives in Polyamide 6 (PA6)

| Additive (at 15 wt% loading) | Polymer Matrix | Limiting Oxygen Index (LOI) | Key Findings | Reference |

| Pristine PA6 | PA6 | 22.0% | Inherently flammable. | nih.gov |

| DIDOPO | PA6 | 25.0% | Improved flame retardancy. | nih.gov |

| DOPO-NH₂ | PA6 | 28.0% | Superior flame retardancy and mechanical performance due to interaction of the amino group with the PA6 matrix. | nih.gov |

| DDP (polymeric) | PA6 | ~29.0% (at 0.5% P content) | Achieved UL-94 V-0 rating at low phosphorus content (0.3%). | pinfa.eu |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The rigid, π-conjugated structure of phenophosphazinine oxides makes them attractive building blocks for advanced composites and functional materials, particularly in organic electronics. researchgate.netnih.gov The phosphine oxide group is strongly electron-withdrawing, which can be used to tune the electronic properties of organic semiconductors. researchgate.netrsc.org

Research into nitrogen-containing fused phosphacycles has revealed interesting photophysical properties. acs.orgnih.gov These materials can exhibit fluorescence, and their emission characteristics can be modified by introducing different functional groups. acs.orgacs.org For instance, adding a sterically bulky group can increase the fluorescence quantum yield. acs.orgnih.gov This opens up possibilities for using phenophosphazinine 10-oxide derivatives as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The tetrahedral geometry around the phosphorus atom can also promote the formation of amorphous thin films, which is beneficial for the performance and longevity of electronic devices. researchgate.net

Table 2: Photophysical Properties of Benzofuzed Phenophosphazinine Oxide Derivatives

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Key Feature | Reference |

| Derivative 2a | 289, 368 | 491 | 0.03 | Standard compound | acs.org |

| Derivative 2d | 291, 381 | 511 | 0.13 | Introduction of a bulky phenanthrene (B1679779) group enhances quantum yield. | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mechanistic Biological Probing (Excluding Clinical Studies)

While direct studies on this compound for biological probing are not widely documented, the closely related phenoxazine (B87303) scaffold is a well-established platform for developing fluorescent probes. nih.govnih.gov The structural and photophysical similarities suggest that phenophosphazinine derivatives hold significant potential for these applications.

Fluorescent probes are powerful tools for detecting and imaging specific analytes, such as metal ions, in biological systems with high sensitivity and selectivity. nih.govrsc.org The general design involves a fluorophore (the light-emitting core) connected to a recognition site (a group that selectively binds to the target analyte). This binding event causes a change in the fluorescence signal (e.g., turning "on" or "off"), allowing for detection. nih.gov

The rigid, planar, and electron-rich structure of the phenophosphazinine core makes it an excellent candidate for a fluorophore. nih.gov By analogy with phenoxazine-based probes, derivatives of this compound could be designed for mechanistic biological probing. For example, novel "turn-on" near-infrared (NIR) fluorescent probes based on phenoxazine have been synthesized for the selective detection of copper (II) ions in living cells. nih.govresearchgate.net These probes react with Cu²⁺ to produce a strong fluorescence signal. nih.gov A similar strategy could be employed with the phenophosphazinine scaffold, where a specific chelating group for a target ion or molecule is attached. The inherent polarity and potential for water solubility of phosphine oxides could also be advantageous for biological applications. acs.org

Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms, Receptor Binding)

The potential for this compound and its derivatives to interact with biological targets such as enzymes and receptors is a promising area of research. Insights can be drawn from related heterocyclic structures that have demonstrated significant biological activity.

Enzyme Inhibition:

The core structure of this compound, containing a phosphorus atom, suggests potential for interaction with enzymes, particularly those that recognize phosphate (B84403) or phosphonate (B1237965) groups. For instance, phosphinic compounds, which share the P-O moiety, have been designed as transition-state analogues to inhibit zinc metallopeptidases like neprilysin and aminopeptidase (B13392206) N. These enzymes are involved in the inactivation of enkephalins, and their inhibition represents a therapeutic strategy for pain management. nih.gov

A pertinent example, though not a direct analogue, involves phosphine oxide indenoquinoline derivatives, which have been synthesized and evaluated as topoisomerase I (TOP1) inhibitors. nih.gov TOP1 is a crucial enzyme in DNA replication and repair, and its inhibition is a key mechanism for several anticancer drugs. In one study, certain diphenyl(7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxides demonstrated potent TOP1 inhibitory activity, even stronger than the known inhibitor camptothecin (B557342) (CPT) after extended incubation. nih.gov This suggests that the phosphine oxide group can play a critical role in the interaction with the enzyme's active site.

Table 1: Topoisomerase I Inhibitory Activity of Selected Phosphine Oxide Indenoquinoline Derivatives

| Compound | Inhibition at 5 min | Inhibition at 30 min |

|---|---|---|

| CPT | ++ | - |

| Derivative 1 | +++ | + |

| Derivative 2 | +++ | ++ |

Data sourced from a study on diphenyl(7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxides. Inhibition is graded as: - (no inhibition), + (weak), ++ (similar to CPT), +++ (strong). nih.gov

Receptor Binding:

The aromatic, heterocyclic structure of this compound is a common motif in molecules that bind to various receptors in the central nervous system (CNS). For example, derivatives of N-phenylpiperazine, which share a core aromatic amine structure, have been shown to bind selectively to dopamine (B1211576) D3 receptors over D2 receptors. nih.gov This selectivity is attributed to the ability of these compounds to engage in bitopic binding, interacting with both the primary binding site and a secondary, allosteric site on the receptor. nih.gov

Furthermore, novel phenylaminotetralins have been identified to bind to a novel sigma-like receptor in the brain, leading to the modulation of tyrosine hydroxylase activity, a key enzyme in catecholamine synthesis. nih.gov These examples highlight the potential for phenophosphazinine derivatives to be designed as specific ligands for various receptors, which could have implications for treating neurological and psychiatric disorders. The specific binding affinity and selectivity would, of course, depend on the nature and position of substituents on the phenophosphazinine core.

N-Oxide Functionality in Redox Biology and Prodrug Strategies (Mechanistic Focus)

The N-oxide group in this compound is not merely a structural feature but a key functional group that can participate in redox reactions, making it a prime candidate for the development of innovative prodrug strategies, particularly for targeting hypoxic environments.

The N-oxide functionality imparts a unique redox reactivity to molecules. researchgate.net In environments with low oxygen levels (hypoxia), a characteristic of solid tumors, N-oxides can be selectively reduced by intracellular reductases, such as cytochrome P450 enzymes, to their corresponding parent amine. nih.govnih.gov This bio-reductive activation can be harnessed to design prodrugs that are relatively non-toxic in their N-oxide form but become highly cytotoxic upon reduction in the hypoxic tumor microenvironment. nih.govnih.gov

This strategy has been explored with various N-oxide-containing compounds. For example, tirapazamine (B611382) (a benzotriazine di-N-oxide) and AQ4N (an anthraquinone (B42736) di-N-oxide) are well-known hypoxia-activated prodrugs (HAPs) that have been investigated in clinical trials. nih.gov Upon reduction, these compounds generate radical species or DNA-affinic agents that cause cellular damage and cell death specifically in hypoxic tumor cells. nih.gov

The proposed mechanism for a this compound-based prodrug would involve:

Systemic administration of the relatively stable and less toxic N-oxide derivative.

Selective accumulation in tumor tissues.

Enzymatic reduction of the N-oxide to the corresponding 5H-phenophosphazine within the hypoxic regions of the tumor.

Release of a cytotoxic agent or the formation of a reactive species that induces cell death.

This targeted approach minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic agent. The efficiency of this process would depend on the redox potential of the specific phenophosphazinine derivative and its interaction with the relevant reductase enzymes.

In Vitro Studies on Cellular Pathways and Molecular Recognition

While direct in vitro studies on this compound are not extensively reported, research on analogous phenoxazine and phenothiazine (B1677639) derivatives provides a strong basis for predicting its potential biological effects and mechanisms of action at the cellular level.

Cytotoxicity and Antiproliferative Activity:

Phenoxazine derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. arvojournals.orgnih.gov For example, a novel phenoxazine derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx), inhibited the proliferation of a human retinoblastoma cell line (Y-79) in a dose-dependent manner. arvojournals.org Flow cytometry analysis suggested that the mechanism of action involves the induction of apoptosis. arvojournals.org

Similarly, other phenoxazine-based ligands have been shown to inhibit the metabolic activity of lung adenocarcinoma (A549), human liver cancer (HepG2), and breast cancer (MCF7) cells, with some nucleoside analogues exhibiting CC50 values in the nanomolar range. nih.gov The cytotoxicity of these compounds often correlates with their ability to bind and stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes and telomeres, leading to the inhibition of cancer cell proliferation. nih.gov

Table 2: In Vitro Cytotoxicity of a Phenoxazine Derivative (Phx) on Y-79 Retinoblastoma Cells

| Concentration of Phx (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Data adapted from a study on the in vitro effects of a novel phenoxazine derivative on a human retinoblastoma cell line. arvojournals.org

Molecular Recognition and Docking Studies:

Molecular docking studies on related heterocyclic compounds have provided insights into their potential interactions with biological targets. For instance, docking studies of phenothiazine derivatives with antimicrobial activity have revealed specific binding patterns with target proteins, involving hydrogen bonding and pi-pi interactions. researchgate.net Similarly, molecular docking of novel phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives against human microtubule affinity regulating kinase 4 (MARK4) has helped to elucidate their anticancer mechanism. rsc.org

For this compound, molecular modeling and docking studies would be invaluable in predicting its binding affinity and mode of interaction with potential enzyme or receptor targets. Such computational approaches can guide the rational design of derivatives with enhanced potency and selectivity, accelerating the drug discovery process. These studies could explore the role of the phosphorus and N-oxide groups in forming key interactions within the binding pocket of a target protein.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for Complex Architectures

The functional applications of 5H-phenophosphazinine 10-oxide are intrinsically linked to the ability to synthesize derivatives with precisely controlled, complex architectures. Future research will pivot from traditional methods to more sophisticated and efficient synthetic strategies.

A promising avenue is the continued development of facile cyclization reactions. For instance, methodologies triggered by reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) have already provided an expedient protocol for creating nitrogen-containing six-membered benzofuzed phosphacycles under mild conditions. nih.gov Future work will likely focus on expanding the substrate scope of such reactions to incorporate a wider variety of functional groups and fused ring systems. The goal is to build a molecular toolbox that allows for the programmed synthesis of phenophosphazinine derivatives with tailored electronic and steric properties.

Furthermore, inspiration will be drawn from advanced macromolecular chemistry. researchgate.net Techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Cationic Ring-Opening Polymerization (CROP) could be adapted to create polymers with phenophosphazinine units in the backbone or as pendant groups. researchgate.net These strategies would enable the construction of complex, well-defined macromolecular structures, including graft copolymers and bottlebrush polymers, opening the door to new processable materials with unique self-assembly and film-forming properties.

Table 1: Comparison of Synthetic Methodologies for Complex Phenophosphazinine Architectures

| Methodology | Description | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Tf₂O-Triggered Cyclization | A facile method for creating the core phenophosphazinine ring system under mild conditions. nih.gov | Simple operation, mild conditions, good yields for specific benzofuzed systems. nih.gov | Expanding substrate scope, exploring alternative triggers, one-pot multi-component reactions. |

| RAFT Polymerization | A controlled radical polymerization technique to create polymers with defined molecular weights and low dispersity. researchgate.net | Precise control over macromolecular architecture, ability to create block and graft copolymers. | Synthesis of phenophosphazinine-containing monomers, optimization of polymerization conditions. |

| Ring-Opening Polymerization | Polymerization of cyclic monomers, potentially applicable if suitable phenophosphazinine-containing strained rings are developed. researchgate.net | Access to novel polymer backbones, potential for biodegradable materials depending on the linkage. | Design and synthesis of strained-ring phenophosphazinine monomers. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the novel synthetic methodologies described above, a deeper understanding of reaction kinetics, intermediates, and by-product formation is essential. Future research will increasingly rely on advanced spectroscopic techniques for the in situ and operando monitoring of phenophosphazinine synthesis.

Techniques such as Attenuated Total Reflectance (ATR) infrared spectroscopy and Raman spectroscopy are powerful tools for real-time analysis. nih.govnih.gov By inserting a probe directly into the reaction vessel, chemists can track the consumption of reactants and the formation of products, providing invaluable data for reaction optimization and scale-up. For heterogeneous or multiphase reactions, specialized methods like Infrared Reflection-Absorption Spectroscopy (IRRAS) can probe interfaces with high sensitivity. nih.gov

For an even more detailed view, synchrotron-based techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) represent a significant frontier. nih.gov These methods allow for the investigation of the electronic properties of materials under realistic reaction conditions, offering insights into catalytic cycles and the oxidation states of heteroatoms like phosphorus, which are central to the reactivity of the phenophosphazinine core. nih.gov The implementation of these advanced tools will transform the development of synthetic protocols from a trial-and-error process to a data-driven, rational design effort.

Machine Learning and AI in Computational Design and Property Prediction

The chemical space of possible this compound derivatives is vast. Machine Learning (ML) and Artificial Intelligence (AI) are poised to revolutionize the exploration of this space, accelerating the discovery of new molecules with desired properties. cuni.cznih.gov

Future research will involve the creation of comprehensive databases of known phenophosphazinine derivatives and their experimentally or computationally determined properties. mdpi.com ML models, such as Deep Neural Networks (DNNs) or Graph Convolutional Neural Networks (GCNNs), can be trained on this data to establish quantitative structure-property relationships (QSPR). cuni.cz These trained models will be capable of rapidly predicting key properties—such as photophysical characteristics, thermal stability, or electronic levels—for virtual compounds, drastically reducing the time and cost associated with synthesizing and testing every candidate molecule. cuni.cz

Beyond property prediction, generative models like Generative Adversarial Networks (GANs) can be employed for the de novo design of novel phenophosphazinine architectures. nih.gov By learning the underlying patterns of chemical stability and desired functionality, these AI systems can propose entirely new molecular structures optimized for specific applications, such as blue emitters for OLEDs or non-halogenated flame retardants. This data-driven approach will guide synthetic chemists toward the most promising candidates, fostering a new paradigm of accelerated materials discovery. mdpi.com

Expansion into New Areas of Functional Materials and Sustainable Technologies

The inherent properties of the phenophosphazinine scaffold make it a prime candidate for expansion into new and impactful technological areas, particularly in functional organic materials and sustainable chemistry.

In the realm of organic electronics , the rigid, electron-deficient nature of the phenophosphazinine oxide core can be leveraged. Related donor-acceptor molecules incorporating similar phosphorus oxide units have already demonstrated exceptional performance as emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). nih.gov These materials can achieve nearly 100% internal quantum efficiency in blue OLEDs by facilitating the conversion of non-emissive triplet excitons into emissive singlet excitons. nih.gov Future work will focus on designing specific this compound derivatives that fine-tune the emission color, improve charge transport, and enhance operational stability for next-generation displays and lighting.

In the area of sustainable technologies , the high phosphorus and nitrogen content of the phenophosphazinine structure suggests its potential as a highly effective, halogen-free flame retardant. Phosphorus-based flame retardants act in both the condensed and gas phases to suppress combustion, often by promoting the formation of a protective char layer. mdpi.comresearchgate.net Research will be directed at incorporating phenophosphazinine units into polymers like polyamides and polyesters or using them as additives in bio-based plastics such as polylactic acid (PLA). lbf-jahresbericht.de The development of such bio-based and sustainable flame-retardant systems is a critical goal for improving the safety and environmental footprint of modern materials. elsevier.comnih.gov

Table 2: Emerging Applications for Phenophosphazinine Derivatives

| Application Area | Key Principle | Target Properties | Future Research Direction |

|---|---|---|---|

| Organic Electronics (OLEDs) | Use as a core for TADF emitters in donor-acceptor molecules. nih.gov | High quantum efficiency, deep blue emission, thermal and electrochemical stability. | Synthesis of new derivatives with varied donor units; device fabrication and testing. |

| Sustainable Flame Retardants | High phosphorus/nitrogen content promotes charring and gas-phase radical trapping. mdpi.comresearchgate.net | High Limiting Oxygen Index (LOI), reduction in heat release rate, compatibility with polymer matrices. | Incorporation into polymer backbones; development of synergistic formulations with other bio-based additives. lbf-jahresbericht.de |

Comprehensive Mechanistic Understanding of Biological Interactions at the Molecular Level

While much of the focus on phenophosphazinine has been on materials science, its heterocyclic structure is also of interest for potential biological activity. Future research must include a rigorous and systematic investigation of how these molecules interact with biological systems at the molecular level. This is crucial for identifying potential therapeutic applications or for understanding any potential toxicological concerns.

Computational modeling will be an indispensable tool in this endeavor. lehigh.edu Techniques like molecular docking can be used to screen libraries of virtual phenophosphazinine derivatives against known biological targets, such as enzymes or protein receptors. nih.govnih.gov For example, studies on the structurally related phenazine (B1670421) 5,10-dioxides have shown that they can act as hypoxic selective cytotoxins, suggesting that the N-oxide functionality can be bioreductively activated. researchgate.netnih.gov Similar mechanisms could be explored for phenophosphazinine oxides.

For promising hits, more advanced methods like molecular dynamics (MD) simulations can elucidate the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) that stabilize the molecule in a protein's active site. nih.gov Furthermore, combining quantum mechanics with molecular mechanics (QM/MM) can model chemical reactions, such as enzyme-catalyzed hydrolysis or redox processes, involving the phenophosphazinine core. nih.gov These computational studies, when coupled with experimental in vitro assays, will provide a comprehensive mechanistic understanding, paving the way for the rational design of phenophosphazinine-based bioactive compounds. nih.gov

Q & A

Q. What are the established synthetic routes for 5H-phenophosphazinine 10-oxide, and what experimental parameters are critical for yield optimization?

The synthesis typically involves phosphorous-containing intermediates and oxidation steps. For example, analogous compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO) are synthesized via nucleophilic substitution or condensation reactions. Key parameters include temperature control (e.g., 120–160°C for cyclization), solvent selection (polar aprotic solvents like THF), and stoichiometric ratios of reagents such as phosphorus trichloride or phenols . Oxidation to the sulfoxide or phosphine oxide form requires careful handling of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid to avoid over-oxidation .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structure of this compound?

- 31P NMR : A singlet peak near 20–25 ppm confirms the presence of the phosphine oxide group.

- FTIR : Strong absorption bands at 1150–1250 cm⁻¹ (P=O stretch) and 900–1000 cm⁻¹ (P–O–C) are characteristic.

- 1H/13C NMR : Aromatic protons and carbons in the phenanthrene ring appear as multiplet signals in δ 7.0–8.5 ppm (1H) and δ 120–140 ppm (13C), respectively. Hydrogen bonding or complexation (e.g., with iodine monochloride) can shift S=O or P=O bands, aiding in structural validation .

Q. What are the primary applications of this compound in materials science?

This compound is widely studied as a flame retardant due to its phosphorus content, which promotes char formation and reduces heat release. For example, DOPO derivatives (structurally similar) improve the flame resistance of polyurethane foams by lowering peak heat release rates (pHRR) by 30–40% in cone calorimetry tests . Its thermal stability (decomposition temperature >300°C) makes it suitable for high-temperature polymer composites .

Advanced Research Questions

Q. How do variations in substituents on the phenophosphazinine core influence flame-retardant efficiency?

Substituents like hydroxyl (–OH) or methyl groups alter reactivity and compatibility with polymer matrices. For instance, 10-(2,5-dihydroxyphenyl)-DOPO exhibits superior char-forming ability in epoxy resins due to enhanced crosslinking, achieving UL-94 V-0 ratings at 15 wt% loading. Conversely, bulky substituents may reduce dispersion, necessitating covalent grafting or copolymerization strategies . Computational studies (e.g., DFT) can predict substituent effects on bond dissociation energies and radical scavenging activity .

Q. What experimental approaches resolve contradictions in reported thermal stability data for 5H-phenophosphazinine derivatives?

Discrepancies often arise from differences in sample purity, heating rates, or testing atmospheres (N₂ vs. air). To address this:

- Perform thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min in N₂).

- Compare with reference compounds (e.g., DOPO derivatives) to isolate matrix effects.

- Use microscale combustion calorimetry (MCC) to measure heat release capacity (HRC) and validate flame-retardant mechanisms .

Q. How can the interaction between this compound and polymer matrices be optimized for synergistic flame retardancy?

- Covalent Functionalization : Graft DOPO derivatives onto polymer backbones via reactive groups (e.g., isocyanates in polyurethanes) to enhance compatibility and reduce leaching .

- Hybrid Systems : Combine with nanofillers like layered double hydroxides (LDHs) or silica to create physical barriers. For example, DOPO-modified LDHs in epoxy resins reduce pHRR by 50% compared to standalone additives .

- Mechanistic Studies : Use pyrolysis-GC/MS to identify volatile decomposition products and char composition, linking chemical structure to flame inhibition pathways .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via in-situ FTIR to detect intermediate formation (e.g., P–Cl intermediates) .

- Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) and published analogs like phenothiazine 5-oxide derivatives .

- Safety Protocols : Handle phosphorus-containing precursors in inert atmospheres to prevent hydrolysis, and use fume hoods for oxidation steps due to corrosive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.